molecular formula C18H19N3OS B1241915 8-(4-(3-Phenylprop-2-ynoxy)-1,2,5-thiadiazol-3-yl)-1-azabicyclo(2.2.2)octane CAS No. 376395-00-5

8-(4-(3-Phenylprop-2-ynoxy)-1,2,5-thiadiazol-3-yl)-1-azabicyclo(2.2.2)octane

Cat. No. B1241915
M. Wt: 325.4 g/mol
InChI Key: SNSMIIQEKVYNOH-MRXNPFEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(4-(3-Phenylprop-2-ynoxy)-1,2,5-thiadiazol-3-yl)-1-azabicyclo(2.2.2)octane, also known as 8-(4-(3-Phenylprop-2-ynoxy)-1,2,5-thiadiazol-3-yl)-1-azabicyclo(2.2.2)octane, is a useful research compound. Its molecular formula is C18H19N3OS and its molecular weight is 325.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 8-(4-(3-Phenylprop-2-ynoxy)-1,2,5-thiadiazol-3-yl)-1-azabicyclo(2.2.2)octane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(4-(3-Phenylprop-2-ynoxy)-1,2,5-thiadiazol-3-yl)-1-azabicyclo(2.2.2)octane including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

376395-00-5

Product Name

8-(4-(3-Phenylprop-2-ynoxy)-1,2,5-thiadiazol-3-yl)-1-azabicyclo(2.2.2)octane

Molecular Formula

C18H19N3OS

Molecular Weight

325.4 g/mol

IUPAC Name

3-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-4-(3-phenylprop-2-ynoxy)-1,2,5-thiadiazole

InChI

InChI=1S/C18H19N3OS/c1-2-5-14(6-3-1)7-4-12-22-18-17(19-23-20-18)16-13-21-10-8-15(16)9-11-21/h1-3,5-6,15-16H,8-13H2/t16-/m1/s1

InChI Key

SNSMIIQEKVYNOH-MRXNPFEDSA-N

Isomeric SMILES

C1CN2CCC1[C@@H](C2)C3=NSN=C3OCC#CC4=CC=CC=C4

SMILES

C1CN2CCC1C(C2)C3=NSN=C3OCC#CC4=CC=CC=C4

Canonical SMILES

C1CN2CCC1C(C2)C3=NSN=C3OCC#CC4=CC=CC=C4

synonyms

NNC 11-1314
NNC-11-1314
NNC111314
phenylpropargyloxy-1,2,5-thiadiazole-quinuclidine

Origin of Product

United States

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